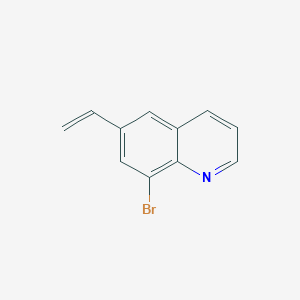
3-(5-bromopyridin-3-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propenol group attached to the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol typically involves the bromination of 3-pyridinol followed by the introduction of a propenol group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. After bromination, the resulting 5-bromo-3-pyridinol is subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and propenylation reactions can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-(5-bromopyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(5-Bromo-3-pyridinyl)prop-2-enal or 3-(5-Bromo-3-pyridinyl)prop-2-enoic acid.
Reduction: 3-(3-Pyridinyl)prop-2-en-1-ol.
Substitution: 3-(5-Azido-3-pyridinyl)prop-2-en-1-ol or 3-(5-Mercapto-3-pyridinyl)prop-2-en-1-ol.
科学的研究の応用
3-(5-bromopyridin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the propenol group play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site or by competing with natural substrates for binding.
類似化合物との比較
Similar Compounds
3-(5-Bromo-2-pyridinyl)-2-propyn-1-ol: Similar structure but with a propynyl group instead of a propenol group.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains a methoxy group at the 3-position of the pyridine ring.
Uniqueness
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a propenol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
3-(5-bromopyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2 |
InChIキー |
OYPRXMBFEZBYQC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C=CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B8611201.png)




![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8611254.png)



![2H-Pyran, 2,2'-[thiobis[(2,2-dimethyl-6,1-hexanediyl)oxy]]bis[tetrahydro-](/img/structure/B8611297.png)


![{3-[(4-Methoxyphenyl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide](/img/structure/B8611317.png)
